Anti-Tubulin Pharmacophoric Role
In a direct head-to-head structural comparison of anti-tubulin agents derived from phenstatin analogue 5, the 2-amino-4-methoxyphenyl ring was shown to be critical for activity. Compounds in which this ring was replaced with 2- or 3-amino-benzoheterocycles exhibited a complete lack of antiproliferative activity and failed to inhibit colchicine binding to tubulin. In contrast, derivatives retaining the 2-amino-4-methoxyphenyl motif displayed potent activity, with IC50 values ranging from 25 to 100 nM across multiple cancer cell lines, and one derivative demonstrated tubulin polymerization inhibition superior to combretastatin A-4 (CA-4) .
| Evidence Dimension | Antiproliferative activity and tubulin binding inhibition |
|---|---|
| Target Compound Data | Retaining 2-amino-4-methoxyphenyl ring yields IC50 25–100 nM across cancer cell lines; active inhibition of tubulin polymerization |
| Comparator Or Baseline | Compounds with 2- or 3-amino-benzoheterocycle replacements of the 2-amino-4-methoxyphenyl ring |
| Quantified Difference | Complete loss of antiproliferative activity and colchicine binding inhibition with ring replacement |
| Conditions | Cancer cell line panel; colchicine binding assay; tubulin polymerization assay |
Why This Matters
This evidence establishes that the 2-amino-4-methoxyphenyl moiety is non-substitutable for anti-tubulin activity, directly informing scaffold selection in medicinal chemistry programs.
